molecular formula C12H19N5 B11734533 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11734533
M. Wt: 233.31 g/mol
InChI Key: XMOBRQGLWKAAAT-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse biological activities Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with different functional groups, while reduction may lead to the formation of reduced pyrazole compounds .

Scientific Research Applications

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
  • 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
  • 1-ethyl-4-methyl-1H-pyrazole-5-amine

Uniqueness

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

XMOBRQGLWKAAAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=NN2CC)C

Origin of Product

United States

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